molecular formula C10H11ClN2O B1292997 (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 720693-06-1

(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1292997
CAS No.: 720693-06-1
M. Wt: 210.66 g/mol
InChI Key: PTHSPRAIXABXGD-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone (CAS: 720693-06-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidine moiety linked via a methanone bridge at the 4-position. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s synthetic utility is highlighted by its role as a precursor in the development of bioactive molecules, particularly those targeting central nervous system disorders and antimicrobial agents .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHSPRAIXABXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649212
Record name (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720693-06-1
Record name (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloropyridine-4-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting intermediate is then subjected to further purification steps to obtain the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The methanone group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The pyrrolidin-1-yl group can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acid derivatives.

Scientific Research Applications

Chemistry: (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its chemical properties can be exploited to enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and pyrrolidin-1-yl group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone can be contextualized by comparing it with related pyridine-pyrrolidine hybrids and other methanone derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Yield (%) Key References
This compound C₁₀H₁₁ClN₂O 210.66 2-Cl, pyrrolidine Not reported Not reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₃H₁₇ClN₄ 396.86–545.00 2-Cl, 4-substituted phenyl groups 268–287 67–81
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₇H₁₈N₂O 278.34 3-Me-pyridine, phenyl Not reported Not reported
1-(2-Chloropyridin-4-yl)-1-morpholin-4-yl-methanone C₁₀H₁₁ClN₂O₂ 226.66 2-Cl, morpholine Not reported Not reported
2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid C₂₆H₂₇ClN₆O₅S 571.05 Methanesulfonyl, piperidine Not reported Not reported

Structural Modifications and Electronic Effects

  • Pyridine Substituents : The 2-chloro substitution in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This contrasts with analogs bearing 4-substituted phenyl groups (e.g., nitro, bromo, methyl), which increase steric bulk and alter π-π stacking interactions .
  • Heterocyclic Amine Moieties : Replacing pyrrolidine with morpholine (as in ) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. Piperidine derivatives (e.g., ) exhibit greater conformational flexibility due to their six-membered ring structure.

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., 4-substituted phenyl groups in ) show higher melting points (268–287°C) compared to simpler analogs, likely due to enhanced crystalline lattice stability.
  • Solubility : The target compound’s pyrrolidine group improves solubility in polar solvents relative to morpholine or piperidine analogs, which may form stronger intermolecular hydrogen bonds .

Biological Activity

(2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its structural features, which include a chlorinated pyridine ring and a pyrrolidine moiety. This combination suggests potential interactions with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

Feature Description
Pyridine Ring Contains a chlorine substituent at the 2-position, enhancing lipophilicity and reactivity.
Pyrrolidine Moiety Provides flexibility and potential for hydrogen bonding with biological targets.
Methanone Group Serves as a functional group that may influence the compound's reactivity and binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cell proliferation.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could alter signaling pathways, leading to various physiological effects.
  • Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation in animal models by modulating prostaglandin levels .
  • Neuroprotective Properties : The compound's ability to activate neuronal channels suggests potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound may possess activity against drug-resistant bacterial strains .

Case Studies and Research Findings

  • In Vivo Studies on Inflammation :
    • A study demonstrated that analogs of this compound significantly reduced colon ulceration and inflammation in DSS-induced colitis models. Mice treated with these compounds showed improved colon length and reduced cryptitis scores, indicating effective anti-inflammatory properties .
  • Neuronal Activity :
    • Research on related compounds revealed their capacity to activate Kv7 channels, which are crucial for neuronal excitability. This suggests that this compound may have similar neuroprotective effects, potentially benefiting conditions like epilepsy .
  • Antimicrobial Efficacy :
    • In vitro studies highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Biological Activity Mechanism of Action
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanoneAnti-inflammatory and neuroprotectiveEnzyme inhibition and receptor modulation
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanoneAntimicrobialDisruption of cell wall synthesis
(4-Methyl-N-(2-chloropyridin-3-yl)benzamide)Strong anti-inflammatoryProstaglandin modulation

Q & A

Q. What are the established synthetic routes for preparing (2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone, and what reaction conditions optimize yield and purity?

The compound is typically synthesized via nucleophilic substitution or transition metal-catalyzed coupling. A common approach involves reacting 2-chloro-4-pyridinecarbonyl chloride with pyrrolidine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl. Reaction optimization includes:

  • Catalytic systems : Ruthenium(II) catalysts (e.g., [RuCl2(p-cymene)]₂) enhance regioselectivity in aryl-pyrrolidinone bond formation .
  • Purification : Preparative column chromatography (silica gel, hexanes/EtOAc gradient) achieves >95% purity .
  • Yield : Typical yields range from 60–75%, influenced by stoichiometric ratios and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine C-Cl at δ ~150 ppm; pyrrolidinyl carbonyl at ~165 ppm) .
    • HRMS : Validate molecular weight (C₁₀H₁₀ClN₂O: calc. 210.0534, obs. 210.0532) .
  • Crystallography :
    • X-ray diffraction : Resolve bond angles and torsional strain using SHELX programs (ShelXT for solution, ShelXL for refinement). Hydrogen atoms are placed geometrically and refined isotropically (Uiso = 1.2×Ueq) .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Target validation : Molecular docking (e.g., AutoDock Vina) predicts interactions with GABA receptor subunits or DNA repair enzymes .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallographic results during structural elucidation?

  • Validation steps :
    • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positions .
    • Polymorphism checks : Compare multiple crystal batches; use differential scanning calorimetry (DSC) to detect phase transitions .
    • Refinement adjustments : Apply ShelXL’s TWIN and BASF commands for twinned datasets or disordered regions .

Q. What strategies improve the regioselectivity of chloropyridine-pyrrolidinone coupling reactions in complex syntheses?

  • Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) to block undesired substitution sites .
  • Catalyst tuning : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to retain chloro-substituents .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the pyridine C4 position .

Q. How does the electronic environment of the chloropyridine ring influence reactivity in nucleophilic substitution reactions?

  • Computational insights :
    • DFT calculations : The electron-withdrawing Cl substituent reduces electron density at C4, increasing susceptibility to nucleophilic attack (Mulliken charge: C4 = +0.32 e) .
    • Hammett studies : σₚ values correlate with reaction rates; chloro-substituted pyridines exhibit σₚ ≈ 0.23, favoring SNAr mechanisms .

Q. What are the best practices for handling crystallographic twinning or disorder in this compound’s structure refinement?

  • Twinning mitigation :
    • Data collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to resolve overlapping reflections .
    • Software tools : ShelXL’s TWIN command with HKLF5 format refines twin fractions (e.g., BASF 0.25 for two-component twins) .
  • Disorder modeling : Split occupancy refinement for flexible pyrrolidinyl groups, constrained via SIMU/DELU commands .

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